Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

physicochemical profiling chromatography optimization medicinal chemistry lead selection

Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034528‑08‑8, MF C₁₃H₁₆BrNO₄S₂, MW 394.3) is a synthetic small molecule composed of a pyrrolidine ring bearing a 2‑bromophenylsulfonyl group at the 1‑position and a methyl‑thioacetate side‑chain at the 3‑position. The compound appears in the ZINC purchasable‑chemical space under ZINC169169362 and in ChEMBL as CHEMBL4077866, but no peer‑reviewed bioactivity annotation is attached to this CAMEO ID.

Molecular Formula C13H16BrNO4S2
Molecular Weight 394.3
CAS No. 2034528-08-8
Cat. No. B2906250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
CAS2034528-08-8
Molecular FormulaC13H16BrNO4S2
Molecular Weight394.3
Structural Identifiers
SMILESCOC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CC=C2Br
InChIInChI=1S/C13H16BrNO4S2/c1-19-13(16)9-20-10-6-7-15(8-10)21(17,18)12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3
InChIKeyUZSRTMOSSZNYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034528-08-8) – Compound Identity and Research Classification


Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034528‑08‑8, MF C₁₃H₁₆BrNO₄S₂, MW 394.3) [1] is a synthetic small molecule composed of a pyrrolidine ring bearing a 2‑bromophenylsulfonyl group at the 1‑position and a methyl‑thioacetate side‑chain at the 3‑position. The compound appears in the ZINC purchasable‑chemical space under ZINC169169362 [2] and in ChEMBL as CHEMBL4077866, but no peer‑reviewed bioactivity annotation is attached to this CAMEO ID. At the time of writing, the molecule functions exclusively as a research‑tool intermediate or scaffold‑diversification building block; any known inhibition profile is limited to structurally distinct compounds within the broader pyrrolidinyl‑thioacetate class.

Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate: Why Close Analogs Cannot Be Casually Substituted in Research Procurement


Within the pyrrolidin‑yl‑thioacetate class, halogen position (2‑Br versus 3‑Br or 4‑Br), sulfonyl‑aryl electronics, and the ester side‑chain length all modulate target‑engagement potential, yet for the 2‑bromo‑phenylsulfonyl congener, no public IC₅₀, Kd, or cellular‑efficacy values have been reported [1]. The ZINC database explicitly lists the compound with zero activity annotations [1]. Consequently, substitution with a 3‑bromophenyl (CAS 214210‑14‑7) or phenylsulfonyl (CAS 1003562‑01‑3) analog cannot be judged as bioisosteric transposition; the absence of data is the only certainty. In a procurement context, selecting this specific CAMEO ID guarantees batch‑to‑batch consistency (95% purity, usually) but provides no experimentally validated property advantage over any positional isomer.

Quantitative Differentiation Evidence for Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate


Computed Physicochemical Properties Enable Chromatographic Method Tuning Relative to the Unsubstituted Phenylsulfonyl Scaffold

The 2‑bromophenylsulfonyl analogue possesses a cLogP of 2.63 (ZINC‑calculated) [1]. The unsubstituted phenylsulfonyl congener (methyl 2-((1-(phenylsulfonyl)pyrrolidin‑3‑yl)thio)acetate) exhibits a lower cLogP (~1.6–2.0 estimated by QSAR). This difference (+0.6–1.0 log unit) translates to a predicted shift in reversed‑phase retention time of ~2–3 min on a standard C18 gradient, directly impacting LC‑MS method development for purity verification or metabolic‑stability screening. No experimental IC₅₀ exists for either compound; differentiation is solely physicochemical.

physicochemical profiling chromatography optimization medicinal chemistry lead selection

Topological Polar Surface Area (tPSA) Suggests Differential CNS Penetration Potential Versus 3‑Bromophenyl Isomer

The ZINC‑computed tPSA for the 2‑bromophenyl isomer is 86 Ų [1]. The 3‑bromophenyl analog (CAS 214210‑14‑7) conserves the same sulfonamide topology and is predicted to share an identical tPSA. The difference is therefore negligible, but the tPSA value of 86 Ų lies above the commonly cited CNS‑penetrance cut‑off (≤90 Ų), suggesting that both isomers could exhibit limited passive CNS penetration, a factor that must be experimentally validated. No brain‑to‑plasma ratio has been reported for either compound.

blood‑brain barrier permeability CNS drug discovery tPSA profiling

Hydrogen‑Bond Donor/Acceptor Count Differentiates from Carbapenem‑Derived Pyrrolidinyl‑Thioacetate Intermediates

The target compound contains 1 H‑bond donor (a pyrrolidine‑NH? No, sulfonamide lacks NH in this scaffold; actually 0 H‑bond donors) and 5 H‑bond acceptors [1]. In contrast, a carbapenem‑derived pyrrolidin‑3‑ylthioacetate intermediate (e.g., the penem side‑chain fragment) typically displays 2–3 H‑bond donors and 6–7 acceptors. The reduced donor count (0 vs ≥2) lowers the desolvation penalty for partitioning into hydrophobic protein pockets, a property exploited by some metallo‑β‑lactamase inhibitor programs. Again, no Ki or IC₅₀ is available for this specific compound, so the differentiation is exclusively computational.

hydrogen‑bonding potential fragment‑based drug design scaffold hopping

Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate – Recommended Application Scenarios


Scaffold Diversification for Anti‑Infective Lead Optimization

Teams exploring cysteine‑protease (e.g., SARS‑CoV‑2 Mᵖʳᵒ or falcipain) or metallo‑β‑lactamase inhibition can procure this compound as a 2‑bromophenyl‑capped diversification point, given that the pyrrolidin‑3‑ylthioacetate core appears in several β‑lactamase inhibitors [1]. The 2‑Br vector allows subsequent Suzuki‑Miyaura cross‑coupling, enabling SAR exploration that directly informs lead optimization.

LC‑MS Method Development and Purity Verification Standard

With a computed logP of 2.63 [1], this compound serves as a retention‑time calibrant for reversed‑phase LC‑MS, especially for libraries screening brominated heterocycles. Its defined MW (394.3) and isotopic bromide signature (1:1 M: M+2) provide an unambiguous MS identification standard, reducing false‑positive detection in high‑throughput screening campaigns.

Fragment‑Based Drug Discovery (FBDD) Library Member

The compound’s MW (394.3) and absence of annotated biological activity place it squarely in the fragment‑like space rather than a lead‑like space. It can be included in a covalent‑fragment library, leveraging the thioacetate ester as a potential latent thiol warhead that, upon esterase‑mediated hydrolysis, could covalently modify catalytic cysteines of target proteases. Procurement decisions should include a mandatory esterase‑stability assay upon receipt.

Quote Request

Request a Quote for Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.